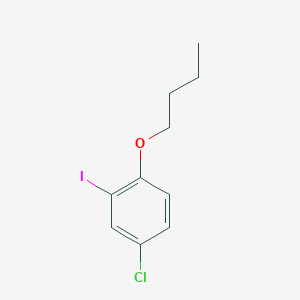
4-(4-Benzylphenoxy)butan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylphenoxy)butan-1-amine hydrochloride typically involves the following steps:
Formation of 4-(4-Benzylphenoxy)butan-1-amine: This step involves the reaction of 4-(4-Benzylphenoxy)butan-1-ol with ammonia or an amine source under suitable conditions to form the amine derivative.
Hydrochloride Salt Formation: The amine derivative is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper reaction conditions, and optimizing yields for commercial production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Benzylphenoxy)butan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Reactions: Products include substituted amines or amides.
Oxidation: Products include oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Products include reduced amine derivatives.
Applications De Recherche Scientifique
4-(4-Benzylphenoxy)butan-1-amine hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and chemical reactions.
Biology: It is employed in biochemical studies and proteomics research.
Industry: Used in the production of specialized chemicals and intermediates.
Mécanisme D'action
The specific mechanism of action for 4-(4-Benzylphenoxy)butan-1-amine hydrochloride is not well-documented. as an amine derivative, it may interact with biological molecules through hydrogen bonding, ionic interactions, and other non-covalent interactions. These interactions can influence molecular targets and pathways involved in biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Benzyloxy)phenoxybutan-1-amine: Similar structure but without the hydrochloride salt.
4-(4-Benzylphenoxy)butan-1-ol: The alcohol derivative of the compound.
4-(4-Benzylphenoxy)butanoic acid: The carboxylic acid derivative.
Uniqueness
4-(4-Benzylphenoxy)butan-1-amine hydrochloride is unique due to its specific amine and hydrochloride salt functional groups, which confer distinct chemical and physical properties. These properties make it valuable in specific research and industrial applications.
Propriétés
IUPAC Name |
4-(4-benzylphenoxy)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c18-12-4-5-13-19-17-10-8-16(9-11-17)14-15-6-2-1-3-7-15;/h1-3,6-11H,4-5,12-14,18H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWUBQKNHJDGDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OCCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4'-Ethoxy-[1,1'-biphenyl]-3-yl)ethanamine hydrochloride](/img/structure/B8244493.png)
![3'-(2-Aminoethyl)-[1,1'-biphenyl]-4-ol hydrochloride](/img/structure/B8244498.png)

![(3'-Isobutoxy-[1,1'-biphenyl]-3-yl)methanamine hydrochloride](/img/structure/B8244510.png)





